molecular formula C12H22N2O3 B13058367 Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate

Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate

Cat. No.: B13058367
M. Wt: 242.31 g/mol
InChI Key: RNQSVKVZRNKLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate is an organic compound that features a tert-butyl group, a cyclopentylamino group, and an oxoethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with cyclopentylamine and an appropriate oxoethylating agent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance the efficiency and yield of the process. The use of flow microreactor systems has been reported to improve the sustainability and versatility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical transformations .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe in NMR studies to investigate the structure and dynamics of protein complexes .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[2-(cyclopentylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-8-10(15)14-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

RNQSVKVZRNKLLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.